![molecular formula C20H21ClFNO3S B588193 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride CAS No. 1391053-98-7](/img/structure/B588193.png)

2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

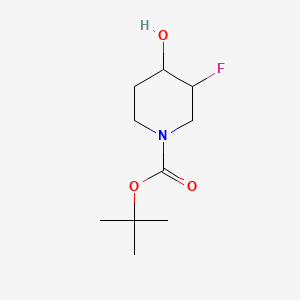

2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride, also known as 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride, is a useful research compound. Its molecular formula is C20H21ClFNO3S and its molecular weight is 409.9. The purity is usually 95%.

BenchChem offers high-quality 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Application Summary

This compound is a major metabolite of Prasugrel, a thienopyridine antiplatelet agent . It’s involved in the biotransformation of Prasugrel to another metabolite, R-138727 .

Methods of Application

The biotransformation involves rapid deesterification to another compound, R-95913, followed by cytochrome P450 (P450)-mediated formation of R-138727 . This process was studied using R-95913 as the substrate in incubations supplemented with reduced glutathione .

Results and Outcomes

The studies revealed a strong relationship between the formation of R-138727 and CYP3A-mediated midazolam 1’-hydroxylation . The human lymphoblast-expressed enzymes capable of forming R-138727 were ranked in order of rates as follows: CYP3A4>CYP2B6>CYP2C19≈CYP2C9>CYP2D6 . In vitro, this compound inhibited CYP2C9, CYP2C19, CYP2D6, and CYP3A, but did not inhibit CYP1A2 .

Drug Interactions

Application Summary

This compound, as a metabolite of Prasugrel, has been studied for its potential to interact with other drugs metabolized by the same cytochrome P450 enzymes .

Methods of Application

The potential for drug interactions was assessed by examining the compound’s ability to inhibit metabolism mediated by five P450s .

Results and Outcomes

In vitro, this compound inhibited CYP2C9, CYP2C19, CYP2D6, and CYP3A, with K_i values ranging from 7.2 μM to 82 μM, but did not inhibit CYP1A2 . These K_i values exceed circulating concentrations in humans by 3.8- to 43-fold . Therefore, neither this compound nor its further metabolite R-138727 is expected to substantially inhibit the P450-mediated metabolism of coadministered drugs .

Chemical Properties and Uses

Application Summary

This compound is used as a defluorinated impurity of the antiplatelet agent, Prasugrel . It’s also used in the preparation of other chemical products .

Methods of Application

The compound is typically stored under inert atmosphere in a refrigerator due to its hygroscopic nature . It’s slightly soluble in DMSO and methanol .

Results and Outcomes

The compound has a molecular formula of C20H21NO3S and a molecular weight of 355.45064 . It’s an off-white solid with a melting point greater than 120°C (dec.) .

Propriétés

IUPAC Name |

[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORROWWIWNJHRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)